Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility and stability of imidazole derivatives can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-chloroimidazole-5-carboxylate with suitable reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-1H-imidazole-5-carboxylate
- Ethyl 4-chloro-1H-imidazole-5-carboxylate
- Ethyl 2-chloro-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate is unique due to the presence of both bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can offer distinct advantages in terms of selectivity and potency in various applications .
Properties
IUPAC Name |
ethyl 2-bromo-5-chloro-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2/c1-2-12-5(11)3-4(8)10-6(7)9-3/h2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQIBXTTADYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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